Technical Guide: Aripiprazole-d8 N4-Oxide (CAS 1346600-39-2)
Technical Guide: Aripiprazole-d8 N4-Oxide (CAS 1346600-39-2)
Executive Summary
This technical guide details the physicochemical properties, metabolic context, and critical bioanalytical applications of Aripiprazole-d8 N4-Oxide (CAS 1346600-39-2). As the deuterated analog of the Aripiprazole N-oxide metabolite, this compound serves as the definitive Internal Standard (IS) for LC-MS/MS assays.
Its primary utility lies in compensating for matrix effects and recovery variations during the quantification of Aripiprazole metabolites in human plasma. However, the N-oxide moiety introduces specific instability challenges—namely, in-source reduction —which requires rigorous chromatographic separation from the parent drug to prevent data corruption.
Physicochemical Characterization
Aripiprazole-d8 N4-Oxide is a stable isotope-labeled derivative where eight hydrogen atoms (typically on the butyl chain or piperazine ring) are replaced by deuterium. This mass shift (+8 Da) allows for mass-spectrometric differentiation from the unlabeled analyte while retaining near-identical chromatographic behavior.
Table 1: Technical Specifications
| Parameter | Specification |
| Chemical Name | Aripiprazole-d8 N4-Oxide |
| CAS Number | 1346600-39-2 |
| Molecular Formula | C₂₃H₁₉D₈Cl₂N₃O₃ |
| Molecular Weight | ~472.43 g/mol |
| Parent Compound | Aripiprazole (Abilify) |
| Isotopic Purity | ≥ 98% atom D |
| Chemical Purity | ≥ 95% (HPLC) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water. |
| Storage | -20°C, hygroscopic, light-sensitive. Store under inert gas (Argon/Nitrogen). |
Metabolic Context & Biological Significance[1][2][3]
Aripiprazole is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 .[1][2] While dehydrogenation (forming dehydroaripiprazole) is the major pathway, N-oxidation at the piperazine nitrogen (N4) represents a significant minor pathway.
Understanding this pathway is critical because N-oxide metabolites can be pharmacologically active or toxic, and their accurate quantification is often mandated by regulatory bodies (FDA/EMA) during MIST (Metabolites in Safety Testing) assessments.
Diagram 1: Aripiprazole Metabolic Pathways
This diagram illustrates the parallel metabolic routes, highlighting the formation of the N-oxide relative to the major active metabolite.
Caption: Metabolic diversion of Aripiprazole into Dehydroaripiprazole (Active) and N4-Oxide pathways.[2][3][4]
Critical Analytical Challenge: In-Source Reduction
As a Senior Scientist, I must emphasize a specific failure mode associated with N-oxide analysis: In-Source Fragmentation/Reduction .
During Electrospray Ionization (ESI), particularly at high source temperatures (>400°C) or high declustering potentials, the thermally labile Oxygen-Nitrogen bond in Aripiprazole N-oxide can cleave. This converts the N-oxide back into the parent Aripiprazole ion inside the mass spectrometer source.
-
The Artifact: The N-oxide (m/z 464) reduces to Aripiprazole (m/z 448).
-
The Consequence: If the N-oxide and Parent co-elute, the signal from the reduced N-oxide will be falsely attributed to the Parent drug, causing a gross overestimation of Aripiprazole concentration.
Solution: You must achieve chromatographic baseline separation between Aripiprazole and its N-oxide. The d8-IS (CAS 1346600-39-2) will co-elute with the N-oxide, not the parent, ensuring it tracks the correct species.
Validated LC-MS/MS Protocol
The following protocol is designed for the quantification of Aripiprazole N-oxide in human plasma, utilizing Aripiprazole-d8 N4-Oxide as the Internal Standard.
Sample Preparation (Protein Precipitation)
Rationale: PPT is chosen over SPE for N-oxides to minimize potential degradation during drying steps often required in SPE.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Aripiprazole-d8 N4-Oxide working solution (50 ng/mL in MeOH).
-
Precipitation: Add 200 µL of Acetonitrile (cold).
-
Agitation: Vortex for 2 minutes at 1000 rpm.
-
Clarification: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
Chromatographic Conditions
Rationale: A C18 column with a specific gradient is required to separate the N-oxide (more polar) from the Parent (less polar).
-
Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water / 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B
-
5.5 min: Stop
-
Mass Spectrometry Parameters (MRM)
Note: Transitions should be optimized for the specific instrument (e.g., Sciex 6500+ or Thermo Altis).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Aripiprazole N-oxide | 464.2 [M+H]⁺ | 285.1 | 35 |
| Aripiprazole-d8 N-oxide (IS) | 472.2 [M+H]⁺ | 293.1 | 35 |
| Aripiprazole (Parent) | 448.2 [M+H]⁺ | 285.1 | 30 |
Note: The d8-IS transition (293.1) retains the deuterium label, confirming the label is on the fragment retained (likely the piperazine/butyl moiety).
Handling & Stability Guidelines
N-oxides are chemically distinct from their parent amines.[5] Strict adherence to these handling rules is required to maintain reference standard integrity.
-
Thermal Instability: Never heat solutions containing Aripiprazole-d8 N4-Oxide above 40°C. Avoid high-temperature evaporation (e.g., Nitrogen blow-down at >40°C).
-
Reductive Environments: Avoid solvents containing trace reducing agents. Use LC-MS grade solvents only.
-
Light Sensitivity: Store solid and solution states in amber glass.
-
Reconstitution: When reconstituting the lyophilized solid, use a neutral pH solvent (e.g., DMSO or Methanol). Avoid strong acids or bases which may trigger rearrangement (Meisenheimer rearrangement) or elimination (Cope elimination).
Diagram 2: Analytical Decision Tree
A logic flow for troubleshooting N-oxide assay validity.
Caption: Decision tree for mitigating In-Source Reduction risks during method development.
References
-
National Center for Biotechnology Information (2026). Aripiprazole Compound Summary. PubChem. Available at: [Link]
-
Kubo, M., et al. (2005). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma.[6][7] Journal of Chromatography B. Available at: [Link]
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Focus on Metabolite Quantitation). Available at: [Link]
-
Ma, H., et al. (2004). Selective reduction of N-oxides to amines: application to drug metabolism.[8] Drug Metabolism and Disposition.[1][3] (Context on N-oxide stability). Available at: [Link]
Sources
- 1. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CYP2D6 and CYP3A4 polymorphisms on aripiprazole and dehydroaripiprazole concentrations in patients undergoing long-acting treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aripiprazole-d8 (Butyl-d8) | 1089115-04-7 [chemicalbook.com]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
